molecular formula C11H8N4OS B12120828 1-Phenyl-4-sulfanylidene-1,2,4,5-tetrahydro-6H-pyrazolo[3,4-d]pyrimidin-6-one CAS No. 5444-45-1

1-Phenyl-4-sulfanylidene-1,2,4,5-tetrahydro-6H-pyrazolo[3,4-d]pyrimidin-6-one

Cat. No.: B12120828
CAS No.: 5444-45-1
M. Wt: 244.27 g/mol
InChI Key: UOVJTKPKLLKRDE-UHFFFAOYSA-N
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Description

1-Phenyl-4-sulfanylidene-1,2,4,5-tetrahydro-6H-pyrazolo[3,4-d]pyrimidin-6-one is a heterocyclic compound that has garnered interest due to its potential biological activities. This compound belongs to the pyrazolo[3,4-d]pyrimidine family, which is known for its diverse pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Phenyl-4-sulfanylidene-1,2,4,5-tetrahydro-6H-pyrazolo[3,4-d]pyrimidin-6-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-amino-1-phenyl-2-pyrazolin-5-one with carbon disulfide in the presence of a base, followed by cyclization with hydrazine hydrate .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-Phenyl-4-sulfanylidene-1,2,4,5-tetrahydro-6H-pyrazolo[3,4-d]pyrimidin-6-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfanylidene group to a thiol group.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid under acidic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol derivatives.

    Substitution: Halogenated or nitrated phenyl derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-Phenyl-4-sulfanylidene-1,2,4,5-tetrahydro-6H-pyrazolo[3,4-d]pyrimidin-6-one involves its interaction with specific molecular targets. For instance, it has been shown to inhibit cyclin-dependent kinase 2 (CDK2), which plays a crucial role in cell cycle regulation. The compound binds to the active site of CDK2, preventing its interaction with cyclin A2, thereby inhibiting cell proliferation .

Comparison with Similar Compounds

Similar Compounds

    Pyrazolo[3,4-d]pyrimidine: Shares the core structure but lacks the sulfanylidene group.

    Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Contains an additional triazole ring.

Uniqueness

1-Phenyl-4-sulfanylidene-1,2,4,5-tetrahydro-6H-pyrazolo[3,4-d]pyrimidin-6-one is unique due to the presence of the sulfanylidene group, which imparts distinct chemical reactivity and biological activity compared to its analogs .

Properties

CAS No.

5444-45-1

Molecular Formula

C11H8N4OS

Molecular Weight

244.27 g/mol

IUPAC Name

1-phenyl-4-sulfanylidene-7H-pyrazolo[3,4-d]pyrimidin-6-one

InChI

InChI=1S/C11H8N4OS/c16-11-13-9-8(10(17)14-11)6-12-15(9)7-4-2-1-3-5-7/h1-6H,(H2,13,14,16,17)

InChI Key

UOVJTKPKLLKRDE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N2C3=C(C=N2)C(=S)NC(=O)N3

Origin of Product

United States

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